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Compound of Interest

Compound Name: LCB 03-0110 dihydrochloride

Cat. No.: B1150110 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase inhibition profile of LCB 03-0110

against other multi-kinase inhibitors, supported by experimental data. The information is

intended to assist researchers in evaluating its potential applications and off-target effects.

Introduction to LCB 03-0110
LCB 03-0110 is a multi-tyrosine kinase inhibitor that has demonstrated potent activity against a

range of kinases involved in key cellular processes.[1][2] It is recognized as a pan-discoidin

domain receptor (DDR) and c-Src family tyrosine kinase inhibitor.[1][3] Its broad activity profile

suggests potential therapeutic applications in various diseases, including those driven by

aberrant kinase signaling.

Kinase Inhibition Profile of LCB 03-0110
LCB 03-0110 has been profiled against a panel of 60 kinases and was found to inhibit more

than 90% of 20 specific tyrosine kinases at a concentration of 10 µM.[4] The IC50 values for

several of these kinases have been determined, highlighting its potent inhibitory activity.

Table 1: IC50 Values of LCB 03-0110 Against a Panel of Kinases[4]
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Kinase Family Kinase Target IC50 (nM)

DDR DDR1 (autophosphorylation) 164

DDR2 (autophosphorylation) 171

DDR2 (active form) 6

Src Family c-Src 1.3

BTK 1.4

SYK 2.5

Other Tyrosine Kinases TIE-2 10

FLT1 (VEGFR1) 15

EphA3 17

FLT4 (VEGFR3) 20

EphB4 22

c-Abl 25

RET 31

FLT3 35

VEGFR2 45

MINK1 65

Note: This table presents a selection of kinases for which specific IC50 values have been

published.

Comparative Kinase Cross-Reactivity
To provide context for the activity of LCB 03-0110, this section compares its kinase inhibition

profile with other well-characterized multi-kinase inhibitors: nilotinib, dasatinib, and bosutinib. It

is important to note that the data presented below is compiled from different studies, and direct

comparisons should be made with caution due to potential variations in experimental

conditions.
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Table 2: Comparative Kinase Inhibition Profiles (IC50 in nM)

Kinase Target LCB 03-0110 Nilotinib Dasatinib Bosutinib

Abl 25[4] 20-60[5] <1.0[3] 1[6]

Src 1.3[4] 4600[7] 0.5[3] 1.2[6]

DDR1 164[4] 3.7[8] 1.35[8]

>45 novel

targets, specific

DDR1 IC50 not

specified[9][10]

DDR2 171[4] 55[1] 1.4[11] -

VEGFR2 45[4] 5300[7] - -

c-Kit - 200[5] - Not inhibited[9]

PDGFR - 71[5] - Not inhibited[9]

"-": Data not available in the reviewed sources.

This comparison highlights the distinct selectivity profiles of these inhibitors. LCB 03-0110

demonstrates potent inhibition of Src family kinases, similar to dasatinib and bosutinib, but also

shows strong activity against VEGFR2, a target not significantly inhibited by nilotinib. While

nilotinib and dasatinib are potent inhibitors of Abl and DDR1, LCB 03-0110 also shows activity

against these kinases, albeit with higher IC50 values in some cases.

Signaling Pathways and Experimental Workflows
To visualize the biological context of LCB 03-0110's activity, the following diagrams illustrate

the VEGFR-2 and JAK/STAT3 signaling pathways, which are known to be modulated by this

inhibitor.[2] Additionally, a generalized workflow for an in vitro kinase inhibition assay is

provided.
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Caption: VEGFR-2 Signaling Pathway and Inhibition by LCB 03-0110.
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Caption: JAK/STAT Signaling Pathway and Inhibition by LCB 03-0110.
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Caption: Generalized Workflow for an In Vitro Kinase Inhibition Assay.

Experimental Protocols
The kinase inhibition data for LCB 03-0110 and the comparator compounds were primarily

generated using in vitro kinase assays. A common methodology is the radiometric "HotSpot"

assay platform.

Principle: This assay measures the transfer of a radiolabeled phosphate group from [γ-³³P]ATP

to a specific peptide or protein substrate by the kinase. The amount of incorporated

radioactivity is directly proportional to the kinase activity. The inhibitory effect of a compound is

quantified by the reduction in this signal.

Detailed Protocol (Generalized):

Reagent Preparation:

Kinase Reaction Buffer: Typically contains 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM

EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, and 2 mM DTT.

Kinase, substrate, and required cofactors are prepared in the reaction buffer.

LCB 03-0110 and comparator compounds are serially diluted in DMSO and then further

diluted in the reaction buffer.

[γ-³³P]ATP is prepared at a specific concentration (e.g., 10 µM).
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Assay Procedure:

The kinase, substrate, and cofactors are added to a multi-well plate.

The test compound (e.g., LCB 03-0110) at various concentrations is added to the wells

and pre-incubated with the kinase for a defined period (e.g., 20 minutes) at room

temperature.

The kinase reaction is initiated by the addition of [γ-³³P]ATP.

The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at a controlled

temperature (e.g., 30°C).

Detection and Data Analysis:

The reaction is stopped by the addition of a solution such as phosphoric acid or EDTA.

A portion of the reaction mixture is transferred to a filter membrane (e.g., P81

phosphocellulose), which binds the phosphorylated substrate.

The filter is washed to remove unincorporated [γ-³³P]ATP.

The radioactivity retained on the filter is measured using a scintillation counter.

The percentage of kinase inhibition is calculated for each compound concentration relative

to a DMSO control.

IC50 values are determined by fitting the dose-response data to a sigmoidal curve using

appropriate software.

Conclusion
LCB 03-0110 is a potent multi-tyrosine kinase inhibitor with a distinct cross-reactivity profile. Its

strong inhibition of the DDR and Src family kinases, as well as VEGFR-2 and components of

the JAK/STAT pathway, distinguishes it from other multi-kinase inhibitors like nilotinib,

dasatinib, and bosutinib. This broad-spectrum activity suggests that LCB 03-0110 may have

therapeutic potential in complex diseases driven by multiple signaling pathways. However, its

polypharmacology also necessitates careful consideration of potential off-target effects. The
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data and methodologies presented in this guide provide a foundation for further investigation

and informed decision-making in the development and application of LCB 03-0110.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1150110?utm_src=pdf-custom-synthesis
https://karger.com//Article/Pdf/519645
https://synapse.patsnap.com/drug/d97593f75cb94fad93ce1729f626d038
https://www.medchemexpress.eu/Targets/Src/src.html?page=6
https://www.researchgate.net/publication/51841076_LCB_03-0110_a_Novel_Pan-Discoidin_Domain_Receptorc-Src_Family_Tyrosine_Kinase_Inhibitor_Suppresses_Scar_Formation_by_Inhibiting_Fibroblast_and_Macrophage_Activation
https://pmc.ncbi.nlm.nih.gov/articles/PMC3085241/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3085241/
https://www.selleckchem.com/products/Bosutinib.html
https://aacrjournals.org/cancerres/article/67/9_Supplement/3249/534516/Extended-kinase-profiling-of-the-Bcr-Abl-inhibitor
http://servers.meilerlab.org/index.php/publications/showPublication/pub_id/175
https://pubmed.ncbi.nlm.nih.gov/19039322/
https://pubmed.ncbi.nlm.nih.gov/19039322/
https://www.researchgate.net/publication/23503092_Global_target_profile_of_the_kinase_inhibitor_bosutinib_in_primary_chronic_myeloid_leukemia_cells
https://pmc.ncbi.nlm.nih.gov/articles/PMC8235339/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8235339/
https://www.benchchem.com/product/b1150110#cross-reactivity-profile-of-lcb-03-0110-against-a-kinase-panel
https://www.benchchem.com/product/b1150110#cross-reactivity-profile-of-lcb-03-0110-against-a-kinase-panel
https://www.benchchem.com/product/b1150110#cross-reactivity-profile-of-lcb-03-0110-against-a-kinase-panel
https://www.benchchem.com/product/b1150110#cross-reactivity-profile-of-lcb-03-0110-against-a-kinase-panel
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1150110?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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